molecular formula C22H28N2O2 B1608223 (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane CAS No. 675602-74-1

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane

Cat. No.: B1608223
CAS No.: 675602-74-1
M. Wt: 352.5 g/mol
InChI Key: CDSVRPAMPSFOCI-NRFANRHFSA-N
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Description

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a carbamate functional group, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

benzyl N-methyl-N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-23(22(25)26-18-20-12-6-3-7-13-20)21(17-24-14-8-9-15-24)16-19-10-4-2-5-11-19/h2-7,10-13,21H,8-9,14-18H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSVRPAMPSFOCI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375196
Record name (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-74-1
Record name (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting from N-Benzyl-2-pyrrolidone Derivatives

A key intermediate in the preparation is N-benzyl-2-pyrrolidone, which can be synthesized by benzylation of 2-pyrrolidone with benzyl chloride under reflux conditions.

  • Step 1: Benzylation
    Benzyl chloride (759 g) is added to a refluxing mixture of 2-pyrrolidone, maintaining temperature for 8 hours. After cooling and filtration, N-benzyl-2-pyrrolidone is purified by distillation (yield: 82%, boiling point 148-150°C at 23 mm Hg).

  • Step 2: Formation of N-Benzyl-2-nitromethylene-pyrrolidine
    N-benzyl-2-pyrrolidone (875 g) is reacted with dimethyl sulfate (630 g) at 65°C for 1.5 hours, cooled to 15°C, then sodium in methanol and nitromethane are added sequentially. After stirring and crystallization, N-benzyl-2-nitromethylene-pyrrolidine is obtained (yield: 71%, melting point 99°C).

  • Step 3: Reduction to N-Benzyl-2-aminomethyl-pyrrolidine
    Hydrogenation in the presence of Raney nickel catalyst under hydrogen pressure (50-145 kg/cm²) at 100°C for 5 hours converts the nitromethylene intermediate to the aminomethyl derivative. After filtration, solvent evaporation, and basification, distillation yields 2-aminomethyl-pyrrolidine (yield: ~60-78%, boiling points 86-170°C depending on conditions).

These steps establish the pyrrolidine core with benzyl and amino functionalities necessary for further elaboration.

Introduction of the N-Cbz-N-Methyl Group

The protection of the amino group as N-Cbz (benzyloxycarbonyl) and subsequent methylation are typically done by:

  • Reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to form the N-Cbz protected amine.
  • Methylation of the nitrogen using methylating agents such as dimethyl sulfate or methyl iodide.

This step ensures selective protection and methylation of the nitrogen atom, yielding the N-Cbz-N-methyl amino intermediate essential for the final target compound.

Asymmetric Synthesis via Copper-Catalyzed Aminomethylation

Recent advances have demonstrated copper-catalyzed asymmetric formal hydroaminomethylation of alkenes as an effective route to β-stereogenic amines, which can be adapted for the synthesis of this compound.

  • Catalyst System: Cu(OAc)2 combined with chiral bisphosphine ligands such as (S,S)-Ph-BPE.
  • Reaction Conditions:
    • Solvent: Acetonitrile (CH3CN)
    • Proton source: tert-butanol
    • Hydride source: Dimethoxymethylsilane
    • Temperature: Room temperature
    • Time: 12 hours
  • Procedure:
    The reaction involves stirring the alkene substrate with N,O-acetal derivatives and the copper catalyst system under inert atmosphere, followed by purification via column chromatography.
  • Outcome:
    High enantioselectivity and good isolated yields of the β-stereogenic amine products are achieved, which can be further converted to the target compound.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Benzylation of 2-pyrrolidone Benzyl chloride, reflux, 8 h 82 Distillation purification
Formation of nitromethylene Dimethyl sulfate, Na/methanol, nitromethane 71 Crystallization at 50°C
Hydrogenation to aminomethyl Raney nickel, H2 (50-145 kg/cm²), 100°C, 5 h 60-78 Distillation, basification step
N-Cbz protection & methylation Cbz-Cl, methylating agent, base Not specified Essential for N-Cbz-N-methyl group
Copper-catalyzed asymmetric aminomethylation Cu(OAc)2, chiral bisphosphine ligand, (MeO)2MeSiH, tert-butanol, RT, 12 h Good yields, high ee Provides stereoselective synthesis route

Research Findings and Notes

  • The multi-step synthesis involving benzylation, nitromethylene formation, and catalytic hydrogenation is well-established and yields key intermediates with good purity and yield.
  • The protection of the amino group with benzyloxycarbonyl and subsequent methylation is critical for the stability and functionality of the final compound.
  • Copper-catalyzed asymmetric hydroaminomethylation offers a modern, enantioselective approach to access the (S)-enantiomer, improving stereochemical control and potentially simplifying the synthesis.
  • The use of Raney nickel and high-pressure hydrogenation is a common and effective reduction method for nitro and nitromethylene groups in pyrrolidine derivatives.
  • Patent literature emphasizes the importance of reaction conditions such as temperature, pressure, and catalyst loading to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with new functional groups replacing the carbamate.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in the development of new therapeutics.
    • A study highlighted its role in creating derivatives that exhibit enhanced activity against specific biological targets, particularly in the context of neuropharmacology .
  • Neuroprotective Effects :
    • Research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. For example, modifications of the compound have shown promise in models of Alzheimer's disease by enhancing cognitive function and reducing amyloid-beta toxicity .
  • Anticancer Activity :
    • Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo .

Organic Synthesis Applications

  • Building Block for Peptide Synthesis :
    • The compound serves as a versatile building block in peptide synthesis. Its unique functional groups allow for the introduction of diverse amino acid residues, facilitating the creation of novel peptides with tailored biological activities .
    • A notable application involves using this compound to synthesize cyclic peptides that exhibit improved stability and bioactivity compared to linear counterparts.
  • Chiral Auxiliary in Asymmetric Synthesis :
    • Due to its chiral nature, this compound can be utilized as a chiral auxiliary in asymmetric synthesis processes. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical formulations .

Case Study 1: Neuroprotective Derivatives

A derivative of this compound was synthesized and evaluated for its neuroprotective effects in an Alzheimer's disease model. The study found that the derivative significantly improved cognitive function and reduced neuroinflammation markers compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies on modified versions of the compound revealed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent.

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryDrug DevelopmentEnhanced activity against neurodegenerative targets
Neuroprotective EffectsAlzheimer's Disease TreatmentImproved cognitive function in animal models
Anticancer ActivityBreast Cancer TreatmentInduced apoptosis in cancer cell lines
Organic SynthesisPeptide SynthesisFacilitated synthesis of cyclic peptides
Chiral SynthesisAsymmetric ReactionsProduced enantiomerically pure compounds

Mechanism of Action

The mechanism of action of (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activity and properties.

    Benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The racemic mixture containing both enantiomers.

Uniqueness

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This specificity can lead to distinct pharmacological effects compared to its racemic mixture or other similar compounds.

Q & A

Q. What are the recommended synthetic routes for (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane, and what challenges arise during its synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including pyrrolidine core functionalization, benzyl-group introduction, and protection of the amine with a Cbz (carbobenzyloxy) group. Key steps include:
  • Alkylation : Reacting pyrrolidine derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Protection/Deprotection : Using Cbz-Cl (benzyl chloroformate) to protect the amine, followed by selective N-methylation (e.g., methyl iodide in the presence of a base).
  • Challenges : Competing side reactions (e.g., over-alkylation) and maintaining stereochemical purity. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine ring protons at δ 1.5–3.5 ppm).
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify molecular weight (e.g., [M+H]⁺ ion).
  • Elemental Analysis : To validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area thoroughly .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereochemical purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation) to favor the (S)-configuration.
  • Temperature Control : Lower reaction temperatures (e.g., –20°C) reduce racemization.
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time.
  • Validation : Compare experimental optical rotation with literature values or use chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational methods aid in understanding this compound’s molecular interactions?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites).
  • MD Simulations : Run molecular dynamics (GROMACS/AMBER) to study conformational stability in solvent environments.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) with Gaussian09 to predict reactivity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with analogous compounds (e.g., benzyl-pyrrolidine derivatives in PubChem).
  • X-ray Crystallography : If crystals are obtainable, use SHELXL for refinement (e.g., resolve ambiguities in bond angles/planes).
  • 2D NMR : Perform COSY, HSQC, and HMBC to assign overlapping signals and confirm connectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane
Reactant of Route 2
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(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane

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